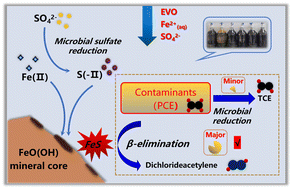Effect of enhanced biogeochemical transformation of tetrachloroethylene by EVO–FeSO4 and its transport characteristics in aquifers
Environmental Science: Water Research & Technology Pub Date: 2023-10-31 DOI: 10.1039/D3EW00494E
Abstract
In situ biogeochemical transformation (ISBGT) of chlorinated solvents has received much attention in recent years due to the decreased toxicity of intermediates. However, under natural conditions, it can only occur in contaminated areas rich in iron and sulfur sources and takes several years, thus adding amendments to enhance this process is an alternative. Here, experiments were conducted to determine the potential of emulsified vegetable oil (EVO)–FeSO4 to promote the biogeochemical transformation of tetrachloroethylene. Results of column studies show that EVO–FeSO4 has good migration performance in various media. Within 95 days, 100 mg L−1 tetrachloroethylene was effectively removed, and trichloroethylene accumulation was significantly lower than that of biofortification. Finally, the medium was characterized and the optimum proportion of EVO and FeSO4 was determined. Overall, this work confirmed the feasibility of EVO–FeSO4 as a biogeochemical transformation enhancement reagent in contaminated aquifers and provide a basis for the application.


Recommended Literature
- [1] Convergent total synthesis of corallocin A†
- [2] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [3] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [4] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [5] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [6] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [7] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [8] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [9] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [10] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†










